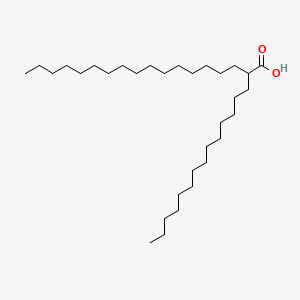

2-Tetradecyloctadecanoic acid

Description

Properties

IUPAC Name |

2-tetradecyloctadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-31(32(33)34)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h31H,3-30H2,1-2H3,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYGCTQPBDNICZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90994646 | |

| Record name | 2-Tetradecyloctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73756-39-5 | |

| Record name | 2-Tetradecyloctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73756-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecyloctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073756395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Tetradecyloctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tetradecyloctadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECYLOCTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A362535NEZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Identification Methodologies for 2 Tetradecyloctadecanoic Acid from Biological Sources

Microbial Sources and Cultivation Strategies

Long-chain and branched-chain fatty acids are characteristic components of the cell envelopes of various bacteria. While direct evidence for the production of 2-tetradecyloctadecanoic acid is not extensively documented, analogous compounds are well-known constituents of certain microbial genera, making them probable sources.

Mycobacterium species: Members of the genus Mycobacterium are renowned for their complex lipid-rich cell walls, which are characterized by the presence of very-long-chain α-alkyl β-hydroxy fatty acids known as mycolic acids. bio-protocol.orgwikipedia.org These molecules can have carbon chains extending up to 90 atoms and are crucial for the structural integrity and low permeability of the mycobacterial cell envelope, contributing to their resistance to many common antibiotics. bio-protocol.org The biosynthesis of these complex lipids involves the elongation of shorter fatty acid precursors, and it is within this intricate metabolic network that branched-chain fatty acids like 2-tetradecyloctadecanoic acid could potentially be synthesized as either intermediates or final products. The study of mycolic acid biosynthesis is a key area of research for the development of new anti-tuberculosis drugs. nih.gov

Bacillus species: The genus Bacillus, particularly Bacillus subtilis, is known to produce a significant proportion of branched-chain fatty acids (BCFAs), which can constitute up to 98% of the total fatty acid content. frontiersin.org The most common types are iso and anteiso fatty acids with 12 to 17 carbon atoms. frontiersin.org The synthesis of these BCFAs originates from branched-chain amino acids like leucine, valine, and isoleucine, which provide the initial primers for the fatty acid synthase (FAS II) system. frontiersin.orgnih.govresearchgate.net The relative abundance of different BCFAs in Bacillus subtilis is influenced by the availability of these precursor amino acids. cdnsciencepub.com While typically shorter than 2-tetradecyloctadecanoic acid, the inherent capability of Bacillus to synthesize a diverse array of BCFAs makes it a potential source for longer-chain variants under specific conditions.

The production of microbial lipids is highly dependent on the cultivation conditions, which can be manipulated to enhance the yield of specific fatty acids. Optimization strategies often focus on nutrient limitation and stress induction.

Growth Media: For mycobacteria, standard laboratory media such as Middlebrook 7H9 broth (supplemented with ADC or OADC) or Sauton's medium are commonly used for liquid cultures. bio-protocol.orgpnas.org For Bacillus species, nutrient-rich media are often employed for initial growth, followed by transfer to a medium with a high carbon-to-nitrogen ratio to promote lipid accumulation.

Carbon Source: The type and concentration of the carbon source are critical. While glucose is a common carbon source, providing lipids such as oleic acid can support the sustained growth of M. tuberculosis, particularly under acidic conditions that may be encountered during infection. pnas.org The use of alternative carbon sources from agricultural or industrial wastes is also being explored to reduce production costs. researchgate.net

Nutrient Limitation: A common strategy to enhance lipid production in oleaginous microorganisms is to create a nutrient-limiting environment, typically by restricting the nitrogen source while providing an excess of carbon. This metabolic shift encourages the conversion of excess carbon into storage lipids.

Environmental Factors: Physical parameters such as temperature, pH, and aeration are crucial for optimizing both microbial growth and lipid synthesis. For instance, a temperature downshift has been shown to induce changes in the fatty acid composition of B. subtilis. frontiersin.org The pH of the culture medium can also significantly impact growth and metabolism. pnas.org

A summary of general culture conditions for relevant microorganisms is provided in the table below.

| Parameter | Mycobacterium spp. | Bacillus spp. |

| Culture Medium | Middlebrook 7H9, Sauton's Medium | Nutrient Broth, Luria-Bertani (LB) Broth |

| Temperature | ~37°C | 25-37°C |

| pH | 6.5 - 7.2 | 6.8 - 7.5 |

| Aeration | Shaking or stirring for liquid cultures | Shaking or stirring for liquid cultures |

| Carbon Source | Glycerol (B35011), Glucose, Oleic Acid | Glucose, Amino Acids |

| Nitrogen Source | Ammonium (B1175870) salts, Asparagine | Peptone, Yeast Extract |

Extraction and Purification Techniques from Complex Biological Matrices

The recovery of 2-tetradecyloctadecanoic acid from a microbial culture requires a systematic approach to first extract the total lipid content and then isolate the specific fatty acid of interest from the resulting complex mixture.

The extraction of lipids from microbial cells is the primary step following cultivation and harvesting of the cell biomass. The choice of protocol depends on the specific class of lipids being targeted and the nature of the biological matrix.

Saponification-Based Extraction for Mycolic Acids: A common method for releasing covalently bound mycolic acids from the mycobacterial cell wall involves alkaline hydrolysis (saponification). A detailed protocol includes:

Harvesting mycobacterial cells by centrifugation.

Resuspending the cell pellet in a solution of tetrabutylammonium (B224687) hydroxide (B78521) (TBAH).

Incubating the mixture overnight at 100°C to achieve complete hydrolysis of the fatty acids. bio-protocol.org

Following hydrolysis, the free fatty acids are converted to their methyl esters (FAMEs) by adding an alkylating agent like methyl iodide in a biphasic system (e.g., water and dichloromethane). bio-protocol.org

The lower organic phase, containing the FAMEs, is then collected for further analysis. bio-protocol.org

Solvent Extraction Methods: For total lipid extraction, including free fatty acids, established methods like the Folch or Bligh-Dyer procedures are widely used. These methods rely on a biphasic solvent system, typically chloroform (B151607) and methanol (B129727), to partition lipids from other cellular components. The general steps are:

Homogenization of the microbial biomass in a chloroform/methanol mixture.

Addition of water or a salt solution to induce phase separation.

The lipids are retained in the lower chloroform phase, which is then carefully separated from the upper aqueous phase containing polar metabolites.

Following the initial extraction, the crude lipid extract contains a multitude of different fatty acids and other lipid species. Chromatographic techniques are essential for the purification of 2-tetradecyloctadecanoic acid.

Solid Phase Extraction (SPE): SPE is a valuable technique for the initial cleanup and fractionation of the lipid extract. It can be used to separate free fatty acids from other lipid classes like triacylglycerols. nih.gov Anion exchange SPE cartridges can effectively retain free fatty acids, which can then be eluted with an appropriate solvent. Zirconia-based sorbents have also been shown to be effective in selectively removing lipids from sample extracts. sigmaaldrich.com The general procedure involves:

Conditioning the SPE cartridge with an appropriate solvent.

Loading the lipid extract onto the cartridge.

Washing the cartridge to remove non-retained compounds.

Eluting the desired fatty acid fraction with a specific solvent or solvent mixture.

Preparative High-Performance Liquid Chromatography (HPLC): For high-purity isolation of individual fatty acids, preparative HPLC is the method of choice. researchgate.net

Normal-Phase HPLC: Can be used to separate fatty acids based on the polarity of their functional groups.

Reverse-Phase HPLC (RP-HPLC): Separates fatty acids based on their hydrophobicity and chain length. For very long-chain fatty acids, C18 columns are commonly used with a mobile phase consisting of a mixture of organic solvents like methanol, acetonitrile, and isopropanol.

Silver Ion HPLC: This technique is particularly useful for separating fatty acids based on the number, geometry, and position of double bonds. researchgate.net

The scaling up from an analytical HPLC method to a preparative scale involves adjusting the column size, flow rate, and sample loading to accommodate larger quantities of material while maintaining separation efficiency. youtube.com

Advanced Spectroscopic and Chromatographic Identification

Once a purified sample of a fatty acid is obtained, a combination of advanced analytical techniques is required for its unambiguous structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for fatty acid analysis.

Derivatization: Free fatty acids are typically converted to their more volatile methyl esters (FAMEs) prior to GC analysis to improve their chromatographic behavior.

Analysis: The FAMEs are separated on a capillary GC column and then detected by a mass spectrometer. The retention time on the GC column provides information about the fatty acid's chain length and structure, while the mass spectrum provides its molecular weight and fragmentation pattern, which is used for structural elucidation. nih.gov For very long-chain mycolic acids, pyrolysis GC-MS can be employed, where the high temperature in the injector cleaves the large molecules into smaller, more volatile fragments that can be analyzed. microbiologyresearch.orgmicrobiologyresearch.org

Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) offer high sensitivity and speed for the analysis of fatty acids in complex biological samples. nih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS for lipid analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Provides information on the different types of protons in the molecule and their neighboring atoms. Key signals for fatty acids include those for the terminal methyl group, the methylene (B1212753) groups of the long alkyl chain, the α- and β-methylene groups relative to the carboxyl group, and any methine protons at branch points. aocs.orgmagritek.com

¹³C NMR: Shows signals for each unique carbon atom in the molecule, providing a "carbon fingerprint" of the fatty acid. aocs.org

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, which is essential for definitively determining the structure, including the exact position of the alkyl branch in 2-tetradecyloctadecanoic acid. magritek.com

The table below summarizes the key analytical techniques and the information they provide for the identification of 2-tetradecyloctadecanoic acid.

| Technique | Sample Preparation | Information Obtained |

| GC-MS | Derivatization to Fatty Acid Methyl Ester (FAME) | Retention time, Molecular weight, Fragmentation pattern |

| LC-MS/MS | Direct injection of extract or purified fraction | Retention time, Precise mass, Structural information from fragmentation |

| ¹H NMR | Dissolution in a deuterated solvent (e.g., CDCl₃) | Chemical environment of protons, proton-proton coupling |

| ¹³C NMR | Dissolution in a deuterated solvent (e.g., CDCl₃) | Number and type of carbon atoms |

| 2D NMR (COSY, HSQC, HMBC) | Dissolution in a deuterated solvent (e.g., CDCl₃) | Connectivity between atoms, definitive structural elucidation |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of fatty acids, including branched-chain and very-long-chain variants like 2-tetradecyloctadecanoic acid. nih.govavantiresearch.com Its high separation efficiency and sensitive detection make it suitable for identifying components within complex lipid mixtures. avantiresearch.com

Sample Preparation and Derivatization: Due to the high molecular weight and low volatility of 2-tetradecyloctadecanoic acid, direct analysis by GC-MS is not feasible. A critical prerequisite is a derivatization step to convert the carboxylic acid into a more volatile form. avantiresearch.comresearchgate.net This is universally achieved by converting the fatty acids into their corresponding fatty acid methyl esters (FAMEs). The process typically involves:

Hydrolysis: Saponification using a strong base (e.g., KOH in methanol) to release the fatty acid from its bound form (e.g., from cell wall glycolipids).

Esterification: Methylation of the free carboxylic acid using a reagent like boron trifluoride (BF3) in methanol or acidic methanol.

Chromatographic Separation and Detection: The resulting FAME mixture is injected into the GC system, where it is vaporized and separated on a long capillary column. The separation is based on the differential partitioning of the analytes between the mobile (carrier gas, usually helium) and stationary phases. nih.gov The choice of column is critical for resolving isomers; nonpolar columns like those with a DB-5ms stationary phase or mid-polarity columns like DB-225ms are often employed for FAME analysis. nih.gov

Following separation, the eluted compounds enter the mass spectrometer. Electron Ionization (EI) is the most common ionization technique, which bombards the molecules with high-energy electrons, causing predictable fragmentation. The resulting mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint. The structure of 2-tetradecyloctadecanoic acid methyl ester can be confirmed by its unique fragmentation pattern and retention time, often by comparison against a known standard or a spectral database such as the National Institute of Standards and Technology (NIST) library.

Table 1: Typical GC-MS Parameters for Branched-Chain Fatty Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-5ms (30 m x 0.25 mm ID) | Separation of FAMEs based on boiling point and polarity. |

| Carrier Gas | Helium | Inert mobile phase to carry analytes through the column. |

| Injection Mode | Split/Splitless | Introduces a small, precise volume of the sample onto the column. |

| Oven Program | Ramped (e.g., 100°C to 300°C) | Allows for the sequential elution of compounds with different volatilities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for structural identification. |

| Detector | Quadrupole Mass Analyzer | Separates ions based on their mass-to-charge ratio. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry provides a powerful alternative to GC-MS, particularly for analyzing VLCFAs that may have limited thermal stability or volatility even after derivatization. nih.gov LC-MS is noted for its high sensitivity and applicability to a wide range of biological matrices. creative-proteomics.comcreative-proteomics.com

Sample Preparation: Similar to GC-MS, the initial step involves the extraction of total lipids from the biological source, followed by hydrolysis to release the free fatty acids. While derivatization is not strictly necessary for volatility as in GC, it is often performed to enhance ionization efficiency and improve chromatographic behavior. nih.govtandfonline.com

Chromatographic Separation and Detection: Reversed-phase liquid chromatography is the most common separation mode. A C8 or C18 column is typically used, where fatty acids are separated based on their hydrophobicity; longer and more saturated chains are retained longer on the column. nih.gov The mobile phase usually consists of a gradient of an aqueous solvent and an organic solvent like methanol or acetonitrile, often with additives like formic acid or an ion-pairing agent to improve peak shape. nih.gov

The eluent from the LC column is directed into the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source, which is a soft ionization technique that typically keeps the molecule intact, producing a prominent [M-H]⁻ ion in negative ion mode. nih.gov For enhanced specificity and quantification, tandem mass spectrometry (LC-MS/MS) is frequently used. nih.gov In this setup, the parent ion corresponding to 2-tetradecyloctadecanoic acid is selected, fragmented, and specific product ions are monitored, a technique known as Multiple Reaction Monitoring (MRM). nih.govspringernature.com

Table 2: Typical LC-MS/MS Parameters for Very-Long-Chain Fatty Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol with 0.1% Formic Acid | Elutes compounds with increasing organic solvent concentration. |

| Flow Rate | 0.2 - 0.5 mL/min | Standard flow rate for analytical LC columns. |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Generates deprotonated molecular ions [M-H]⁻. |

| Detection Mode | Tandem MS (e.g., Triple Quadrupole) | Provides high selectivity and sensitivity for quantification. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Isolates a specific parent ion and monitors its characteristic fragment ions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While mass spectrometry techniques are excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural elucidation of a molecule like 2-tetradecyloctadecanoic acid. aocs.org It provides detailed information about the carbon skeleton and the precise location of functional groups and branches. Analysis of related corynomycolic acid derivatives has been performed using ¹H-NMR and ¹³C-NMR. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum gives information on the chemical environment of the protons. For 2-tetradecyloctadecanoic acid, characteristic signals would include:

A triplet signal around δ 0.9 ppm corresponding to the two terminal methyl (CH₃) groups of the long alkyl chains.

A large, broad signal around δ 1.2-1.6 ppm from the numerous methylene (CH₂) groups in the two chains.

A multiplet signal for the single methine (CH) proton at the α-carbon (C2), which is a key indicator of the branching point. aocs.org

A signal for the carboxylic acid carbon (C1) downfield, typically above δ 170 ppm.

A signal for the methine carbon at the branching point (C2).

Distinct signals for the carbons adjacent to the branch and the carboxyl group.

A series of signals in the aliphatic region for the methylene carbons and the terminal methyl carbons. magritek.com

2D NMR Techniques: To confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace the proton network through the alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connection of the tetradecyl and octadecanoyl chains to the α-carbon. magritek.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in 2-Tetradecyloctadecanoic Acid

| Group | Atom Type | Predicted Chemical Shift (δ ppm) | Notes |

|---|---|---|---|

| Carboxyl | ¹³C | ~175-180 | C1, deshielded due to electronegative oxygens. |

| α-Methine | ¹H | ~2.3-2.6 | C2-H, adjacent to the carboxyl group. |

| α-Methine | ¹³C | ~45-50 | C2, the branching point carbon. |

| Methylene Chain | ¹H | ~1.2-1.6 | Bulk signal for (CH₂)n protons. |

| Methylene Chain | ¹³C | ~22-35 | Bulk signals for (CH₂)n carbons. |

| Terminal Methyl | ¹H | ~0.9 | (ω) CH₃ protons, typically a triplet. |

Hyphenated Techniques in Analytical Chemistry (e.g., LC-MS-NMR)

The concept of hyphenation in analytical chemistry refers to the powerful combination of a separation technique with one or more spectroscopic detection methods. nih.gov GC-MS and LC-MS are the most prevalent and successful examples of this approach. More advanced hyphenation, such as linking liquid chromatography to both mass spectrometry and nuclear magnetic resonance (LC-MS-NMR), represents a frontier in analytical capability.

This triple-hyphenated technique allows for the physical separation of a compound from a complex mixture, followed by the acquisition of both its mass-to-charge ratio and its detailed structural information from NMR, all from the same analysis. The typical workflow involves an LC system for separation, with the eluent flow being split. A small portion is directed to the MS for rapid identification and molecular weight determination, while the majority is sent to a specialized flow-cell within the NMR spectrometer.

For a compound like 2-tetradecyloctadecanoic acid in a biological extract, LC-MS-NMR could theoretically provide:

LC Retention Time: A characteristic property under specific chromatographic conditions.

Mass Spectrometry Data: The accurate mass of the molecule, confirming its elemental composition.

NMR Spectra (¹H, 2D): Unambiguous structural data confirming it as 2-tetradecyloctadecanoic acid and distinguishing it from other isomers.

While the application of LC-MS-NMR is not yet routine due to technical challenges related to sensitivity and solvent compatibility, its potential for the de novo identification of novel lipids and metabolites in biological sources is significant. It offers a comprehensive analytical solution for compounds where authentic standards are unavailable and complete structural verification is required.

Chemical Synthesis and Stereochemical Control of 2 Tetradecyloctadecanoic Acid and Its Analogs

General Synthetic Approaches for Branched-Chain Fatty Acids

The construction of α-alkyl branched-chain fatty acids typically involves the formation of a carbon-carbon bond at the C-2 position of a long-chain carboxylic acid derivative. This is followed by any necessary functional group manipulations to yield the final product.

A cornerstone of organic synthesis, the formation of carbon-carbon bonds is essential for elongating and branching hydrocarbon chains. In the context of synthesizing 2-tetradecyloctadecanoic acid, the key disconnection is between the α-carbon and the tetradecyl substituent. A common and effective strategy for this transformation is the alkylation of enolates.

The process begins with a derivative of octadecanoic acid (stearic acid), typically an ester, to protect the carboxylic acid functionality and facilitate the formation of an enolate. The α-hydrogens of esters are weakly acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is a potent nucleophile and can react with an electrophilic alkylating agent, in this case, a 1-halotetradecane (e.g., 1-bromotetradecane), via an SN2 reaction. libretexts.orglibretexts.org This reaction forges the crucial C-C bond at the α-position.

The malonic ester synthesis provides an alternative and highly versatile route. libretexts.org This method involves the alkylation of diethyl malonate, which has a more acidic methylene (B1212753) group, making enolate formation with a weaker base like sodium ethoxide feasible. The resulting diethyl tetradecylmalonate can then be alkylated a second time if desired, or directly hydrolyzed and decarboxylated to yield the α-substituted carboxylic acid. For the synthesis of 2-tetradecyloctadecanoic acid, a derivative of malonic acid would first be alkylated with a hexadecyl halide, followed by a second alkylation with a tetradecyl halide. Subsequent hydrolysis and decarboxylation would yield the desired product.

A similar approach is the acetoacetic ester synthesis, which results in a methyl ketone after alkylation and decarboxylation. libretexts.org While less direct for the synthesis of a carboxylic acid, it represents a fundamental strategy for α-alkylation.

A plausible synthetic route to 2-tetradecyloctadecanoic acid via enolate alkylation is outlined below:

| Step | Reactants | Reagents | Product | Description |

| 1 | Methyl octadecanoate | 1. Lithium diisopropylamide (LDA) 2. 1-Bromotetradecane | Methyl 2-tetradecyloctadecanoate | Formation of the enolate of methyl stearate (B1226849) followed by SN2 alkylation with 1-bromotetradecane. |

| 2 | Methyl 2-tetradecyloctadecanoate | 1. NaOH, H₂O 2. H₃O⁺ | 2-Tetradecyloctadecanoic acid | Hydrolysis of the methyl ester to the corresponding carboxylic acid. |

Note: This table represents a generalized synthetic scheme. Actual reaction conditions may vary.

Functional group interconversions are a series of reactions that transform one functional group into another. In the synthesis of 2-tetradecyloctadecanoic acid, the primary functional group interconversion is the hydrolysis of the ester protecting group to the final carboxylic acid. This is typically achieved by saponification, where the ester is treated with a base, such as sodium hydroxide (B78521), followed by acidification to protonate the carboxylate salt. researchgate.net

Other potential functional group interconversions in the synthesis of branched-chain fatty acids could include the reduction of a ketone or aldehyde to an alcohol, followed by conversion to a leaving group for subsequent displacement, or the oxidation of an alcohol to a carboxylic acid. These transformations are fundamental in organic synthesis and allow for the strategic manipulation of molecular structure.

Stereoselective Synthesis Methodologies

When the α-carbon of a branched-chain fatty acid is a stereocenter, as is the case for 2-tetradecyloctadecanoic acid, controlling the stereochemical outcome of the synthesis becomes paramount. Stereoselective synthesis aims to produce a single stereoisomer, either an enantiomer or a diastereomer, in high excess.

Asymmetric alkylation introduces a new chiral center with a preference for one enantiomer over the other. One approach involves the use of a chiral catalyst. For instance, phase-transfer catalysis (PTC) with chiral catalysts derived from tartaric acid and aminophenols has been shown to be effective for the asymmetric C-alkylation of Schiff's bases derived from amino acid esters. aocs.org While not directly applied to simple fatty acid esters, this methodology demonstrates the potential of chiral catalysts to induce enantioselectivity in alkylation reactions.

Another strategy is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. For the synthesis of a chiral α-branched carboxylic acid, one could envision attaching the octadecanoic acid to a chiral auxiliary, performing the alkylation with tetradecyl bromide, and then cleaving the auxiliary to yield the enantiomerically enriched 2-tetradecyloctadecanoic acid.

Diastereoselective reactions create a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer. The Fráter–Seebach alkylation is a classic example of a diastereoselective method to introduce α-substituents to chiral β-hydroxy esters. mdpi.com This approach could be adapted for the synthesis of chiral 2-tetradecyloctadecanoic acid by starting with a chiral β-hydroxy ester derived from a long-chain fatty acid. The existing stereocenter at the β-position would direct the incoming alkyl group to a specific face of the enolate, resulting in a diastereomerically enriched product. Subsequent removal of the hydroxyl group would yield the desired chiral α-branched fatty acid.

Enantioselective protonation of a silyl (B83357) ketene (B1206846) acetal (B89532) derived from a racemic α-branched carboxylic acid offers a deracemization strategy. libretexts.org This method uses a chiral Brønsted acid to protonate the enolate precursor, leading to an excess of one enantiomer.

The Ireland-Claisen rearrangement of α-fluoro esters is another powerful method for stereoselective synthesis of α-substituted carboxylic acids, where the stereochemistry of an allylic alcohol is transferred to the α and β positions of the carboxylic acid product. nih.gov

The synthesis of chiral intermediates is a crucial step in many stereoselective syntheses. These intermediates contain the necessary stereochemical information to guide subsequent reactions. For the synthesis of chiral 2-tetradecyloctadecanoic acid, a key chiral intermediate could be a β-hydroxy ester, as mentioned for the Fráter–Seebach alkylation.

Another approach involves the use of biocatalysis to create chiral building blocks. Enzymes can catalyze reactions with high enantioselectivity. For example, a lipase (B570770) could be used to resolve a racemic mixture of a precursor alcohol, or a reductase could be used for the enantioselective reduction of a ketone.

The synthesis of chiral drug intermediates often relies on these highly selective methods to produce enantiomerically pure compounds. These strategies, while developed for other targets, provide a toolbox of reactions that can be applied to the stereoselective synthesis of complex fatty acids like 2-tetradecyloctadecanoic acid.

| Method | Description | Stereochemical Control |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the alkylation reaction. | Enantioselective |

| Fráter–Seebach Alkylation | Diastereoselective alkylation of a chiral β-hydroxy ester enolate. | Diastereoselective |

| Asymmetric Catalysis | A chiral catalyst is used to create a chiral environment for the alkylation reaction. | Enantioselective |

| Enantioselective Protonation | A chiral acid is used to protonate a prochiral enolate, creating a stereocenter. | Enantioselective |

| Biocatalysis | Enzymes are used to perform stereoselective transformations on the substrate or a precursor. | Enantioselective |

This table summarizes key stereoselective strategies applicable to the synthesis of 2-tetradecyloctadecanoic acid.

Derivatization Strategies for 2-Tetradecyloctadecanoic Acid and its Analogues

The unique α-branched structure of 2-tetradecyloctadecanoic acid makes it a valuable lipid component for the synthesis of complex molecular derivatives with specific biological functions. Derivatization strategies primarily focus on attaching this lipophilic moiety to polar head groups, such as carbohydrates or ionizable amines, to create amphiphilic molecules capable of interacting with biological systems in distinct ways. These strategies are crucial for developing synthetic glycolipids that can act as immunological adjuvants and for designing lipid-based nanoparticles for advanced delivery systems.

Synthesis of Glycolipid Derivatives (e.g., GlcC14C18, ManC14C18)

The synthesis of glycolipid derivatives of 2-tetradecyloctadecanoic acid, such as 6-O-(2-tetradecyloctadecanoyl)-D-glucose (GlcC14C18) and 6-O-(2-tetradecyloctadecanoyl)-D-mannose (ManC14C18), is a key strategy for producing potent and structurally simplified immunostimulatory molecules. These compounds are designed as synthetic analogues of complex mycobacterial glycolipids, like trehalose (B1683222) dimycolate (TDM), and function as ligands for the C-type lectin receptor Mincle, which is involved in the innate immune response.

The core of the synthesis is a regioselective esterification reaction, where the carboxylic acid group of 2-tetradecyloctadecanoic acid is covalently linked to a specific hydroxyl group of a carbohydrate, typically the primary alcohol at the C-6 position of glucose or mannose. This process requires a multi-step approach involving the use of protecting groups to prevent non-specific reactions on the other hydroxyls of the sugar ring.

The general synthetic pathway involves:

Protection of the Carbohydrate: The hydroxyl groups of the monosaccharide (glucose or mannose) that are not intended for acylation are protected. This is commonly achieved by converting them into esters (e.g., acetates) or ethers.

Activation of the Carboxylic Acid: The 2-tetradecyloctadecanoic acid is activated to facilitate the esterification. This can be done by converting the carboxylic acid into a more reactive species, such as an acid chloride or by using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt).

Coupling Reaction: The activated fatty acid is reacted with the partially protected sugar, leading to the formation of an ester bond at the desired position.

Deprotection: The protecting groups on the carbohydrate moiety are removed under specific conditions (e.g., using sodium methoxide (B1231860) for deacetylation) to yield the final glycolipid derivative.

This chemical synthesis allows for the production of structurally well-defined and pure glycolipids, which is essential for studying their immunological activity and structure-function relationships.

| Component | Structure/Role | Example |

|---|---|---|

| Lipid Moiety | α-Branched fatty acid providing the hydrophobic tail. | 2-Tetradecyloctadecanoic acid |

| Carbohydrate Head Group | Monosaccharide providing the hydrophilic head. | D-Glucose or D-Mannose |

| Target Product | Immunostimulatory Glycolipid (Mincle Ligand). | GlcC14C18 or ManC14C18 |

| Key Reaction | Regioselective Esterification. | Coupling of the C-6 hydroxyl of the sugar with the carboxylic acid. |

Formation of Ionizable Lipids for Delivery Systems

Ionizable lipids are critical components in the formation of lipid nanoparticles (LNPs), which are advanced systems for delivering therapeutic payloads like messenger RNA (mRNA) and small interfering RNA (siRNA). nih.gov These lipids are amphiphilic molecules typically consisting of a hydrophilic, ionizable headgroup and one or more hydrophobic lipid tails. dionamix.com The key feature of an ionizable lipid is its pH-dependent charge; it is designed to have a pKa value that renders it nearly neutral at physiological pH (~7.4) but positively charged in the acidic environment of an endosome (pH ~5.0-6.5). nucleosyn.com This charge transition is crucial for two reasons:

At physiological pH, the neutral charge reduces toxicity and non-specific interactions with blood components, increasing circulation time. nucleosyn.com

Inside the endosome, the acquired positive charge facilitates interaction with the negatively charged endosomal membrane, leading to membrane disruption and the release of the nucleic acid cargo into the cytoplasm. nih.gov

The hydrophobic tails of ionizable lipids play a significant role in the stability of the LNP and its ability to fuse with the endosomal membrane. Branched lipid tails are often incorporated into the design of novel ionizable lipids to enhance their fusogenic properties.

However, a review of available scientific literature does not provide specific examples or detailed synthetic methods for the derivatization of 2-tetradecyloctadecanoic acid into an ionizable lipid for use in delivery systems. While structurally related branched fatty acids, such as 2-hexyldecanoic acid, are used in the synthesis of well-known ionizable lipids, direct application of 2-tetradecyloctadecanoic acid for this purpose is not documented in the reviewed sources. factor.bio Therefore, specific derivatization strategies, reaction schemes, or research findings for 2-tetradecyloctadecanoic acid-based ionizable lipids cannot be detailed at this time.

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| GlcC14C18 | 6-O-(2-tetradecyloctadecanoyl)-D-glucose |

| ManC14C18 | 6-O-(2-tetradecyloctadecanoyl)-D-mannose |

| TDM | Trehalose dimycolate |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| HOBt | Hydroxybenzotriazole |

Biological Function and Immunomodulatory Activities of 2 Tetradecyloctadecanoic Acid and Its Derivatives

Role in Host-Pathogen Interactions (e.g., Mycobacteria)

The ability of 2-tetradecyloctadecanoic acid and its derivatives to activate Mincle has significant implications for the immune response to pathogens, particularly Mycobacterium tuberculosis, the causative agent of tuberculosis. Mincle is a natural receptor for mycobacterial cord factor (trehalose-6,6'-dimycolate), a key virulence factor. nih.gov

Synthetic Mincle ligands, such as derivatives of 2-tetradecyloctadecanoic acid, can mimic the immunostimulatory properties of mycobacterial components. By activating the Mincle signaling pathway, these compounds can induce the production of pro-inflammatory cytokines and chemokines that are critical for controlling mycobacterial infections. nih.gov This includes the induction of Th1 and Th17 immune responses, which are characterized by the production of interferon-gamma (IFN-γ) and interleukin-17 (IL-17), respectively. pnas.org These cytokine profiles are known to be crucial for the effective control of M. tuberculosis.

The immunomodulatory effects of 2-tetradecyloctadecanoic acid derivatives have been demonstrated to confer protection against pathogens in animal models. Specifically, rationally designed Mincle ligands, including a mannosylated derivative of 2-tetradecyloctadecanoic acid (ManC14C18), have shown potent immunoprotective activity against M. tuberculosis infection in mice. nih.gov In one study, a glucose derivative of 2-tetradecyloctadecanoic acid (GlcC14C18) was found to induce protective immunity in a mouse model of M. tuberculosis infection. pnas.org This protection is attributed to the adjuvant effect of the compound, which enhances the host's cellular immune response to the pathogen.

Adjuvant Properties in Immunological Formulations

The potent immunostimulatory properties of 2-tetradecyloctadecanoic acid and its derivatives make them attractive candidates for use as adjuvants in vaccines. Adjuvants are substances that enhance the immunogenicity of antigens, leading to a more robust and durable immune response.

The synthetic Mincle ligand GlcC14C18 has demonstrated significant adjuvant activity in vivo. pnas.org When formulated with the cationic lipid dimethyl dioctadecyl ammonium (B1175870) (DDA) and combined with the M. tuberculosis antigen Ag85A, GlcC14C18 significantly increased the production of IL-2, IFN-γ, and IL-17 in immunized mice. pnas.org This indicates the induction of a strong Th1 and Th17 response, which is desirable for vaccines against intracellular pathogens like M. tuberculosis. The adjuvant effect of GlcC14C18 was shown to be Mincle-dependent, as its activity was abrogated in Mincle-knockout mice. pnas.org Notably, GlcC14C18 exhibited a stronger adjuvant effect than the well-known Mincle agonist TDB (trehalose-6,6'-dibehenate) in this formulation. pnas.org

Table 3: Adjuvant Properties of GlcC14C18 in a DDA Formulation

| Cytokine | Effect of GlcC14C18 Adjuvant | Immune Response Polarization | Reference |

| IL-2 | Significant increase | T-cell proliferation | pnas.org |

| IFN-γ | Significant increase | Th1 response | pnas.org |

| IL-17 | Significant increase | Th17 response | pnas.org |

Modulation of T-Helper Cell Responses (e.g., Th1, Th17)

The differentiation of naïve CD4+ T cells into distinct T-helper (Th) subsets, such as Th1 and Th17 cells, is tightly linked to cellular metabolism. While Th17 cells have been shown to rely on de novo fatty acid synthesis for their development, regulatory T cells (Tregs) can utilize exogenous fatty acids. nih.gov Inhibition of acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis, has been demonstrated to suppress the formation of Th17 cells and promote the development of anti-inflammatory Tregs. twincore.de

Short-chain fatty acids (SCFAs) have been shown to modulate the differentiation of T cells. For instance, butyrate (B1204436) can suppress the differentiation of pathogenic Th17 cells and promote the generation of Tregs. nih.gov While 2-tetradecyloctadecanoic acid is a long-chain BCFA, its influence on the intricate balance between different T-helper cell subsets warrants further investigation. It is plausible that as a lipid molecule, it could be taken up by T cells and influence their metabolic programming, thereby affecting their differentiation and function. Long-chain fatty acids, in general, have been suggested to favor the differentiation of Th1 and Th17 cells. mdpi.com

Table 1: General Influence of Fatty Acid Metabolism on T-Helper Cell Differentiation

| T-Helper Cell Subset | Dependence on Fatty Acid Metabolism | Potential Influence of Exogenous Fatty Acids |

| Th1 | Varied, can be influenced by lipid availability. | Long-chain fatty acids may promote differentiation. mdpi.com |

| Th17 | Highly dependent on de novo fatty acid synthesis. nih.govtwincore.de | Inhibition of synthesis suppresses differentiation. twincore.de |

| Treg | Can utilize exogenous fatty acids. nih.gov | SCFAs can promote differentiation. nih.gov |

Impact on Antigen-Presenting Cell Activation (e.g., Dendritic Cells, Macrophages)

Antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, undergo significant metabolic reprogramming upon activation to effectively initiate an immune response.

Dendritic Cells: The activation and function of dendritic cells are closely tied to fatty acid synthesis. Inhibition of fatty acid synthesis has been shown to impair the generation of DCs but enhance their capacity to activate T cells. nih.gov Upon activation, DCs increase glycolysis and fatty acid synthesis to support the production of inflammatory mediators and the expansion of cellular organelles required for antigen presentation. frontiersin.org Given that 2-tetradecyloctadecanoic acid is an exogenous fatty acid, its availability could influence the metabolic state and subsequent activation profile of DCs. Treatment with polyunsaturated fatty acids has been shown to have immunosuppressive effects on antigen presentation. nih.govresearchgate.net

Macrophages: Macrophage polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is also under metabolic control. While M1 macrophages exhibit enhanced glycolysis, M2 macrophages rely more on fatty acid oxidation. The tricarboxylic acid (TCA) cycle is a central hub in macrophage metabolism, and its metabolites play crucial roles in controlling macrophage activation and function. nih.gov The incorporation of exogenous fatty acids can influence the lipid composition of macrophage membranes, which in turn can affect their signaling pathways and activation status.

Amphipathic Nature and Membrane Interactions

2-Tetradecyloctadecanoic acid, like all fatty acids, is an amphipathic molecule. This means it possesses both a hydrophilic (water-attracting) carboxyl group head and a long hydrophobic (water-repelling) hydrocarbon tail. taylorandfrancis.comlibretexts.org This dual nature is fundamental to its interaction with biological membranes. The hydrophobic tail allows it to insert into the lipid bilayer of cell membranes, while the hydrophilic head group interacts with the aqueous environment. taylorandfrancis.com

Influence on Cellular Membrane Structure and Function

The introduction of fatty acids into a lipid bilayer can significantly alter the physical properties of the cell membrane. The unique feature of 2-tetradecyloctadecanoic acid is its branched-chain structure. Unlike straight-chain fatty acids that can pack tightly together, the methyl group branch in BCFAs creates a kink in the hydrocarbon tail. nih.govacs.org

This structural feature has several important consequences for cellular membranes:

Increased Membrane Fluidity: The branching disrupts the orderly packing of the fatty acid chains within the membrane. nih.govacs.orgresearchgate.net This disruption reduces the van der Waals interactions between adjacent lipid tails, leading to an increase in membrane fluidity. researchgate.net An increase in membrane fluidity can affect the function of membrane-bound proteins, such as receptors and enzymes, which play crucial roles in cellular signaling and transport.

Lowered Phase Transition Temperature: The decreased packing efficiency also lowers the temperature at which the membrane transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. rsc.org This allows the membrane to remain fluid at lower temperatures.

Altered Membrane Thickness: The incorporation of BCFAs can lead to a reduction in the thickness of the lipid bilayer compared to membranes composed solely of straight-chain fatty acids. nih.gov

The presence of 2-tetradecyloctadecanoic acid within a cell membrane would therefore be expected to increase its fluidity and alter its structural organization. These changes in the lipid landscape can have profound effects on cellular processes that are dependent on membrane dynamics, including cell signaling, endocytosis, and exocytosis.

Table 2: Predicted Effects of 2-Tetradecyloctadecanoic Acid on Cellular Membranes

| Membrane Property | Predicted Effect of 2-Tetradecyloctadecanoic Acid | Underlying Mechanism |

| Fluidity | Increase | Disruption of tight packing of fatty acid tails due to the branched structure. nih.govacs.orgresearchgate.net |

| Phase Transition Temperature | Decrease | Reduced van der Waals forces between lipid tails. rsc.org |

| Thickness | Decrease | Less compact arrangement of the branched fatty acid chains. nih.gov |

| Function of Membrane Proteins | Modulation | Altered lipid environment affecting protein conformation and mobility. |

Metabolic Degradation Pathways of 2 Tetradecyloctadecanoic Acid

General Fatty Acid Catabolism

The degradation of 2-Tetradecyloctadecanoic acid in most organisms follows a modified version of the standard fatty acid oxidation pathway. Due to the presence of the tetradecyl group at the second carbon position, direct entry into β-oxidation is blocked. Therefore, an initial α-oxidation step is necessary to remove the carboxyl group and shorten the chain, allowing the subsequent rounds of β-oxidation to proceed.

Beta-Oxidation Mechanisms

Once 2-Tetradecyloctadecanoic acid has been primed by α-oxidation, the resulting shorter and less sterically hindered fatty acid can enter the β-oxidation spiral. This process occurs primarily within the mitochondria and peroxisomes. Each cycle of β-oxidation involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. This cycle systematically shortens the fatty acid chain by two carbons, releasing acetyl-CoA in each round. The acetyl-CoA then enters the citric acid cycle to generate ATP, the primary energy currency of the cell. For a large fatty acid like 2-Tetradecyloctadecanoic acid, this process is repeated multiple times, yielding a significant amount of energy.

Role of Specific Enzymes in Degradation

The initial and most critical step in the degradation of 2-Tetradecyloctadecanoic acid is α-oxidation. This pathway is essential for branched-chain fatty acids where the β-carbon is substituted, thus preventing the formation of a keto group during β-oxidation.

Key Enzymes in the Degradation of 2-Tetradecyloctadecanoic Acid:

| Enzyme | Pathway | Function |

| Phytanoyl-CoA Dioxygenase | α-Oxidation | Catalyzes the hydroxylation of the α-carbon of the fatty acyl-CoA. |

| 2-Hydroxyphytanoyl-CoA Lyase | α-Oxidation | Cleaves the bond between the α- and β-carbons, releasing formyl-CoA and a fatty aldehyde that is one carbon shorter. |

| Aldehyde Dehydrogenase | α-Oxidation | Oxidizes the resulting fatty aldehyde to a carboxylic acid. |

| Acyl-CoA Dehydrogenase | β-Oxidation | Catalyzes the initial dehydrogenation step in each cycle of β-oxidation. |

| Enoyl-CoA Hydratase | β-Oxidation | Adds a water molecule across the double bond. |

| Hydroxyacyl-CoA Dehydrogenase | β-Oxidation | Oxidizes the hydroxyl group to a keto group. |

| Thiolase | β-Oxidation | Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. |

Microbial Degradation and Biotransformation Pathways

Microorganisms play a significant role in the environmental degradation of complex organic molecules like 2-Tetradecyloctadecanoic acid. Bacteria, in particular, have evolved diverse metabolic strategies to utilize such compounds as a source of carbon and energy.

Bacterial Metabolism of Branched-Chain Fatty Acids

Bacteria capable of degrading 2-Tetradecyloctadecanoic acid likely employ an initial α-oxidation step, similar to the pathway in higher organisms, to overcome the branched-chain structure. Following this, the resulting straight-chain fatty acid can be efficiently degraded through the well-established β-oxidation pathway. The acetyl-CoA produced is then channeled into the central metabolic pathways of the bacterium. The ability to metabolize such large branched-chain fatty acids is found in various bacterial genera, often those inhabiting soil and aquatic environments where complex lipids are present.

Co-metabolic Degradation Processes

In some instances, the degradation of 2-Tetradecyloctadecanoic acid may occur through co-metabolism. This is a process where the microorganism does not utilize the fatty acid as a primary energy source but degrades it in the presence of another growth-supporting substrate. The enzymes induced by the primary substrate may fortuitously act on the complex fatty acid, leading to its partial or complete breakdown. For example, bacteria growing on n-alkanes may produce monooxygenases and other enzymes that can initiate the oxidation of the long alkyl side chain of 2-Tetradecyloctadecanoic acid, making it more amenable to further degradation.

Environmental Factors Influencing Degradation (e.g., Oxygen Availability)

The availability of oxygen is a critical factor that dictates the microbial degradation pathway of 2-Tetradecyloctadecanoic acid.

Aerobic Degradation: In the presence of oxygen, bacteria can utilize highly efficient aerobic respiration pathways. The initial steps of oxidation, particularly the hydroxylation reactions in α-oxidation, often require molecular oxygen. The subsequent β-oxidation and citric acid cycle are also linked to an electron transport chain that uses oxygen as the terminal electron acceptor, leading to a high yield of ATP.

Comparison of Aerobic and Anaerobic Degradation:

| Feature | Aerobic Degradation | Anaerobic Degradation |

| Oxygen Requirement | Essential | Absent |

| Degradation Rate | Generally faster | Generally slower teamaquafix.com |

| Energy Yield | High | Low |

| Key Processes | α-Oxidation, β-Oxidation, Citric Acid Cycle, Oxidative Phosphorylation | Fermentation, Anaerobic Respiration, Syntrophy |

| Terminal Electron Acceptor | Oxygen | Nitrate, Sulfate, CO2, etc. |

The Multifaceted Roles of 2-Tetradecyloctadecanoic Acid in Advanced Material Sciences and Chemical Biology

A comprehensive examination of the applications of 2-Tetradecyloctadecanoic acid, a unique branched-chain fatty acid, reveals its significant potential in the development of sophisticated lipid-based delivery systems, specialized formulations as a surfactant, and as a nuanced tool in the study of receptor-ligand interactions.

Q & A

Q. What are the established synthesis methods for 2-Tetradecyloctadecanoic acid?

The primary method involves reacting palmitic acid (C16H32O2) with 1-bromohexadecane using sodium hydride (NaH) and lithium diisopropylamide (LDA) as catalysts. This one-step reaction yields 13%, as documented in peer-reviewed protocols. Researchers should optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of palmitic acid to alkyl bromide) and reaction temperatures (typically 0–25°C) to improve efficiency .

Q. What analytical techniques verify the purity of 2-Tetradecyloctadecanoic acid?

Standard methods include thin-layer chromatography (TLC) for preliminary purity checks, high-performance liquid chromatography (HPLC) for quantitative analysis, and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. Compliance with GB/T 13173 (surfactant testing) and ISO 2271 (detergent analysis) ensures quality control .

Q. What safety protocols are critical when handling 2-Tetradecyloctadecanoic acid?

Use personal protective equipment (PPE: nitrile gloves, goggles) and work in a fume hood. Avoid contact with strong oxidizers (e.g., HNO3) to prevent combustion. For spills, employ inert adsorbents (e.g., quartz sand) and dispose of waste per EPA guidelines. Immediate rinsing with water is required for skin/eye exposure .

Q. How is 2-Tetradecyloctadecanoic acid characterized for solubility and stability?

Its insolubility in water necessitates solvent screening (e.g., chloroform, hexane) via gravimetric analysis. Stability under thermal stress is assessed via thermogravimetric analysis (TGA) at 5°C/min increments. Store in airtight containers at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can the low yield (13%) in the synthesis of 2-Tetradecyloctadecanoic acid be improved?

Strategies include:

- Testing alternative catalysts (e.g., phase-transfer catalysts like tetrabutylammonium bromide).

- Optimizing solvent systems (e.g., anhydrous tetrahydrofuran (THF) with molecular sieves).

- Employing stepwise alkylation or microwave-assisted synthesis to reduce side reactions. Kinetic studies using in situ IR spectroscopy can identify rate-limiting steps .

Q. What methodologies resolve discrepancies in reported biodegradability and bioaccumulation data?

Conduct OECD 301F (aqueous biodegradation) and OECD 305 (bioaccumulation in fish) tests. Compare results with quantitative structure-activity relationship (QSAR) predictions using software like EPI Suite. Address variability via triplicate trials and standardized inoculum sources .

Q. How can researchers mitigate hazardous decomposition products during thermal analysis?

Use inert atmospheres (N2/Ar) in thermogravimetric analysis (TGA) to suppress CO/CO2 formation. Pair with real-time gas chromatography-mass spectrometry (GC-MS) to monitor volatile byproducts. Computational modeling (e.g., density functional theory (DFT)) predicts decomposition pathways for risk mitigation .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for surfactant properties?

Modify the alkyl chain via esterification or introduce sulfonate groups. Evaluate critical micelle concentration (CMC) using surface tensiometry and correlate with molecular dynamics simulations. Small-angle X-ray scattering (SAXS) characterizes micelle morphology in aqueous solutions .

Q. How should conflicting data on environmental toxicity be reconciled?

Perform standardized aquatic toxicity assays (e.g., OECD 202: Daphnia magna immobilization test) under controlled pH and temperature. Cross-validate with algal growth inhibition tests (OECD 201) and sediment toxicity studies. Statistical meta-analysis identifies outliers due to methodological variability .

Q. What strategies optimize 2-Tetradecyloctadecanoic acid for drug delivery systems?

Formulate nanoemulsions using high-pressure homogenization and characterize particle size via dynamic light scattering (DLS). Assess drug-loading efficiency with UV-Vis spectroscopy and in vitro release profiles (dialysis bag method). Cytotoxicity screening (MTT assay) ensures biocompatibility .

Methodological Notes

- Data Contradiction Analysis : Compare results across peer-reviewed studies, isolating variables (e.g., solvent purity, instrumentation). Use ANOVA for statistical validation of reproducibility .

- Ecological Assessments : Prioritize OECD guidelines for biodegradability and bioaccumulation to align with regulatory frameworks .

- Safety Compliance : Reference GHS classification (Category 2 skin/eye irritant) and OSHA standards for laboratory handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.